molecular formula C19H22N2O3 B269261 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B269261
M. Wt: 326.4 g/mol
InChI Key: POCDLKQOVKPSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in cells. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in cells. Inhibition of NAE by 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy. In addition, 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is its potency as an inhibitor of NAE. It has been shown to be effective against a range of cancer types, indicating its potential as a broad-spectrum anticancer agent. However, one of the limitations of 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosing and administration schedule for 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide.

Future Directions

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients. Future research could focus on identifying biomarkers that can predict response to 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, as well as developing new formulations and delivery methods to improve its efficacy and reduce toxicity. In addition, 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide could be evaluated in combination with other anticancer agents to determine its potential as a combination therapy.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves several steps, including the preparation of key intermediates and the coupling of the amine and acid functionalities. The synthesis route involves the use of various reagents and solvents, including tert-butyl lithium, lithium aluminum hydride, and dichloromethane. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its anticancer properties. It has shown efficacy against a range of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer. 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent. In addition, 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.

properties

Product Name

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-methoxy-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-18(22)20-14-8-10-15(11-9-14)21-19(23)16-6-4-5-7-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

POCDLKQOVKPSNV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.